1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-sulfonamide
Overview
Description
1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C10H17N3O3S and its molecular weight is 259.33 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-dimethyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-sulfonamide is 259.09906259 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biological Activities and Therapeutic Potentials
Sulfonamide Hybrids
Sulfonamides have been identified as a significant class of drugs due to their wide range of pharmacological activities. These include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Researchers have explored the synthesis and biological activity of sulfonamide hybrids, which combine sulfonamide with other pharmacophores to enhance efficacy or diversify biological activity. These hybrids have been developed by incorporating various organic compounds, such as coumarin, isoxazole, tetrazole, pyrazole, and pyrrole, into the sulfonamide structure. This approach aims to leverage the multifaceted pharmacological properties of sulfonamides by creating novel hybrid compounds that could serve as potent therapeutic agents (Reihane Ghomashi et al., 2022).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Pyrazoline benzene sulfonamides have been studied for their inhibition potency against human carbonic anhydrase (hCA) isoenzymes and acetylcholinesterase (AChE) enzyme. These compounds show promise in the treatment of conditions related to the dysregulation of these enzymes, such as glaucoma, epilepsy, and neurodegenerative diseases. The design of these molecules incorporates both pyrazoline and sulfonamide pharmacophores, aiming for targeted inhibition with minimal cytotoxicity. The research demonstrates the potential of these derivatives as lead compounds for the development of new therapeutic agents with high efficacy and selectivity (Dilan Ozmen Ozgun et al., 2019).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can interact with their targets causing changes in the biological system
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting multiple pathways .
Result of Action
Similar compounds have been found to exhibit diverse biological activities , suggesting that this compound may also have various effects at the molecular and cellular levels.
Properties
IUPAC Name |
1,3-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-8-10(7-13(2)12-8)17(14,15)11-6-9-4-3-5-16-9/h7,9,11H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBNNXIJOIRMPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCC2CCCO2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.